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Compound of Interest

5-NORBORNENE-2-
CARBONITRILE

cat. No.: B1293559

Compound Name:

Introduction

5-Norbornene-2-carbonitrile is a versatile monomer characterized by a rigid bicyclic
norbornene framework and a reactive carbonitrile (-C=N) functional group.[1] This unique
structure makes it a compelling candidate for inclusion in advanced photoresist formulations,
particularly for deep UV (DUV) and extreme UV (EUV) lithography. The norbornene backbone
is known to impart high thermal stability, excellent transparency at shorter wavelengths, and
good plasma etch resistance to polymers.[2][3] The addition of the polar nitrile group can
further enhance these properties, offering improvements in adhesion, solubility, and etch

resistance.[4]
Key Properties and Role in Photoresists

5-Norbornene-2-carbonitrile can be incorporated into photoresist polymers, typically as a co-
monomer in addition or ring-opening metathesis polymerization (ROMP) systems.[5] Its primary
functions within a photoresist formulation are hypothesized to be:

o Enhancing Etch Resistance: The rigid aliphatic structure of the norbornene unit provides a
robust backbone that resists plasma etching, a critical requirement for pattern transfer.

o Improving Adhesion: The polar nitrile group can improve the adhesion of the photoresist film
to various substrates, such as silicon wafers and anti-reflective coatings, through dipole-
dipole interactions.
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e Tuning Solubility: The nitrile functionality influences the polarity of the polymer, allowing for
precise control over its solubility in developer solutions.[4] This is crucial for achieving high-
resolution patterns.

 Increasing Thermal Stability: Polymers incorporating the norbornene moiety generally exhibit
high glass transition temperatures (Tg), which helps to maintain pattern fidelity during
thermal processing steps like post-exposure bake (PEB) and hard bake.[2][6]

Polymerization and Formulation

5-Norbornene-2-carbonitrile can be copolymerized with other functional monomers to create
a polymer tailored for specific photoresist applications.[6][7] For chemically amplified resists,
co-monomers containing photoacid-labile protecting groups are often included. The general
workflow for creating a photoresist from this monomer is as follows:

o Polymer Synthesis: Copolymerize 5-norbornene-2-carbonitrile with other functional
norbornene-based monomers (e.g., those containing carboxylic acid or alcohol groups
protected with acid-labile groups) via free radical or metal-catalyzed polymerization.[2][8][9]

o Formulation: Dissolve the synthesized polymer in a suitable organic solvent, such as
propylene glycol monomethyl ether acetate (PGMEA), along with a photoacid generator
(PAG) and potentially other additives like quenchers or surfactants.[10]

« Filtration: Filter the formulated resist solution through a fine-pore filter to remove any
particulate contamination.[10]

Experimental Protocols
Protocol 1: Synthesis of a Norbornene-Based Copolymer

This protocol describes a representative free-radical copolymerization of 5-norbornene-2-
carbonitrile with a protected monomer, such as 5-norbornene-2-carboxylic acid tert-butyl ester,
for a positive-tone chemically amplified photoresist.

Materials:

e 5-Norbornene-2-carbonitrile

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.researchgate.net/publication/339344811_An_overview_of_synthetic_modification_of_nitrile_group_in_polymers_and_applications
https://www.spiedigitallibrary.org/conference-proceedings-of-spie/3678/1/Chemically-amplified-resists-based-on-the-norbornene-copolymers-with-steroid/10.1117/12.350194.full
https://www.tandfonline.com/doi/pdf/10.1081/MA-200050465
https://www.benchchem.com/product/b1293559?utm_src=pdf-body
https://www.tandfonline.com/doi/pdf/10.1081/MA-200050465
https://pubs.rsc.org/en/content/articlelanding/2021/py/d0py01370f
https://www.benchchem.com/product/b1293559?utm_src=pdf-body
https://www.spiedigitallibrary.org/conference-proceedings-of-spie/3678/1/Chemically-amplified-resists-based-on-the-norbornene-copolymers-with-steroid/10.1117/12.350194.full
https://www.mdpi.com/2073-4360/9/4/141
https://www.researchgate.net/publication/251318913_Synthesis_of_norbornene_block_copolymers_containing_polyhedral_oligomeric_silsesquioxane_by_sequential_ring-opening_metathesis_polymerization
https://patents.google.com/patent/US7842441B2/en
https://patents.google.com/patent/US7842441B2/en
https://www.benchchem.com/product/b1293559?utm_src=pdf-body
https://www.benchchem.com/product/b1293559?utm_src=pdf-body
https://www.benchchem.com/product/b1293559?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

5-Norbornene-2-carboxylic acid tert-butyl ester

2,2'-Azobisisobutyronitrile (AIBN) as a polymerization initiator

Anhydrous tetrahydrofuran (THF) as a solvent

Methanol

Procedure:

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired
molar ratio of 5-norbornene-2-carbonitrile and 5-norbornene-2-carboxylic acid tert-butyl
ester in anhydrous THF.

Add AIBN (typically 1-2 mol% relative to the total monomer concentration).

Stir the reaction mixture at 60-70°C for 12-24 hours.

After cooling to room temperature, precipitate the polymer by slowly adding the reaction
solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.

Collect the precipitated polymer by filtration.

Wash the polymer with fresh methanol to remove unreacted monomers and initiator
residues.

Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Characterize the polymer for its molecular weight, polydispersity, and composition using
techniques like Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance
(NMR) spectroscopy.

Protocol 2: Photoresist Formulation and Lithographic Evaluation

Materials:

Synthesized norbornene-based copolymer
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Photoacid generator (PAG), e.g., triphenylsulfonium triflate

Organic solvent, e.g., PGMEA

Silicon wafer

Adhesion promoter, e.g., hexamethyldisilazane (HMDS)

Developer: 2.38 wt% aqueous tetramethylammonium hydroxide (TMAH) solution

Procedure:

Formulation: Prepare a photoresist solution by dissolving the synthesized copolymer (e.g.,
10-15 wt%) and the PAG (e.g., 1-5 wt% relative to the polymer) in PGMEA. Stir until fully
dissolved.

Substrate Preparation: Treat a silicon wafer with HMDS to promote adhesion.

Spin Coating: Dispense the photoresist solution onto the center of the wafer and spin-coat to
achieve the desired film thickness (e.g., 100-300 nm).

Soft Bake: Bake the coated wafer on a hotplate (e.g., at 100-120°C for 60-90 seconds) to
remove the solvent.

Exposure: Expose the photoresist film to a DUV (e.g., 193 nm ArF or 248 nm KrF) or EUV
light source through a patterned mask. The exposure dose will need to be optimized.

Post-Exposure Bake (PEB): Bake the exposed wafer on a hotplate (e.g., at 110-130°C for
60-90 seconds) to catalyze the acid-labile deprotection reaction.

Development: Immerse the wafer in the TMAH developer solution for 30-60 seconds to
dissolve the exposed (for positive-tone) or unexposed (for negative-tone) regions.

Rinse and Dry: Rinse the wafer with deionized water and dry with a stream of nitrogen.

Hard Bake (Optional): Bake the wafer at a higher temperature (e.g., 120-140°C) to further
cure the resist and improve etch resistance.
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o Characterization: Analyze the resulting patterns using a scanning electron microscope (SEM)

to evaluate resolution, line edge roughness, and sensitivity.

Data Presentation

The performance of a photoresist containing 5-NORBORNENE-2-CARBONITRILE can be
evaluated by comparing its properties to a standard formulation. The following tables provide a

template for presenting such comparative data.

Table 1: Polymer Properties

5-
NORBORN
Co-

Pol p X Mw ( g/mol) PDI Tg (°C)
olymer monomer w mo °
- CARBONIT £ &

(mol%)
RILE
(mol%)
Polymer A 0 100 8,500 1.8 165
Polymer B 25 75 9,200 1.9 175
Polymer C 50 50 8,900 1.85 188

Table 2: Lithographic Performance

) . Sensitivity . .
Resist Formulation Resolution (nm) Etch Rate (nm/min)
(mJicm?)
Resist A (Polymer A) 15 90 25
Resist B (Polymer B) 12 80 22
Resist C (Polymer C) 11 75 20

Visualizations

Diagram 1: General Workflow for Photoresist Processing
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 10. US7842441B2 - Norbornene polymer for photoresist and photoresist compaosition
comprising the same - Google Patents [patents.google.com]

 To cite this document: BenchChem. [Application Notes: 5-NORBORNENE-2-
CARBONITRILE in Photoresist Materials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293559#application-of-5-norbornene-2-carbonitrile-
in-photoresist-materials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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